molecular formula C13H15F2NO B13568208 N-(4,4-difluorocyclohexyl)benzamide

N-(4,4-difluorocyclohexyl)benzamide

Cat. No.: B13568208
M. Wt: 239.26 g/mol
InChI Key: DYTFEMMTANHRFA-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a benzamide group attached to a 4,4-difluorocyclohexyl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This green and rapid pathway offers several advantages, including low reaction times, high yields, and eco-friendly processes.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure sustainable and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4,4-difluorocyclohexyl)benzamide include:

  • 4,4-difluorocyclohexylamine hydrochloride
  • N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a benzamide group with a 4,4-difluorocyclohexyl moiety differentiates it from other similar compounds, offering unique advantages in various scientific and industrial contexts.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

N-(4,4-difluorocyclohexyl)benzamide

InChI

InChI=1S/C13H15F2NO/c14-13(15)8-6-11(7-9-13)16-12(17)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)

InChI Key

DYTFEMMTANHRFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2)(F)F

Origin of Product

United States

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